Product packaging for Glepidotin B(Cat. No.:CAS No. 87440-56-0)

Glepidotin B

Cat. No.: B157564
CAS No.: 87440-56-0
M. Wt: 340.4 g/mol
InChI Key: ATJOIGKHVRPLSM-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glepidotin B is a trihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 3, 5 and 7 and a prenyl group at position 8 respectively. It has a role as a plant metabolite. It is a trihydroxyflavanone, a member of dihydroflavonols and a secondary alpha-hydroxy ketone. It is functionally related to a (2S)-flavanone.
This compound has been reported in Flourensia riparia, Glycyrrhiza lepidota, and Euglena gracilis with data available.
diprenylated bibenzyl from Glycyrrhiza lepidota;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O5 B157564 Glepidotin B CAS No. 87440-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-11(2)8-9-13-14(21)10-15(22)16-17(23)18(24)19(25-20(13)16)12-6-4-3-5-7-12/h3-8,10,18-19,21-22,24H,9H2,1-2H3/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJOIGKHVRPLSM-RBUKOAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=CC=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331821
Record name Glepidotin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87440-56-0
Record name (2R,3R)-2,3-Dihydro-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-2-phenyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87440-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glepidotin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation and Elucidation of Glepidotin B from Natural Sources

Identification from Glycyrrhiza lepidota (American Licorice)

Glepidotin B was first identified as a new natural product through the bioassay-directed fractionation of extracts from American licorice, Glycyrrhiza lepidota (Leguminosae). conicet.gov.ar This initial discovery was a result of research focused on identifying antimicrobial agents from higher plants. Subsequent studies have consistently confirmed the presence of this compound in this plant species. researchgate.netnih.govnih.govthaiscience.info In one such study, the organic soluble extract from the leaves of Glycyrrhiza lepidota was investigated, leading to the isolation of known compounds, including this compound. researchgate.net

Classification as a Dihydroflavonol

Based on its chemical structure, this compound is classified as a dihydroflavonol. conicet.gov.ar This classification is supported by detailed spectroscopic analysis. Dihydroflavonols are a class of flavonoids characterized by a specific three-ring structure. The Chemical Entities of Biological Interest (ChEBI) database defines this compound as a trihydroxyflavanone, which is a subtype of dihydroflavonol. Specifically, it is described as (2S)-flavanone substituted by hydroxy groups at positions 3, 5, and 7, and a prenyl group at position 8. ku.edu Its molecular formula is C₂₀H₂₀O₅. ku.edu The structural elucidation was accomplished through methods such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Table 1: Chemical and Structural Details of this compound

Property Value
IUPAC Name (2R,3R)-3,5,7-trihydroxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Molecular Formula C₂₀H₂₀O₅
Molecular Weight 340.37 g/mol
CAS Number 87440-56-0
Chemical Class Dihydroflavonol

Data sourced from MedchemExpress and ChEBI. ku.edu

Methodologies for Extraction and Purification of this compound

The isolation of this compound from Glycyrrhiza lepidota involves a multi-step process of extraction and purification.

Initial extraction is performed on the dried and ground leaves of the plant. A common method involves extraction with a solvent mixture of dichloromethane (B109758) and methanol (B129727) (CH₂Cl₂:MeOH) in a 1:1 ratio. nih.gov Following this, a process known as bioassay-guided fractionation is employed. This involves separating the crude extract into different fractions and testing each for biological activity to identify the fractions containing the compound of interest.

For the purification of this compound, chromatographic techniques are essential. An initial fractionation of the organic extract can be carried out using Sephadex LH-20 column chromatography. nih.gov The fractions that show activity are then further purified. High-Performance Liquid Chromatography (HPLC), specifically normal-phase HPLC, is used to isolate the pure compound from the active fractions. nih.gov Thin-Layer Chromatography (TLC) is utilized throughout the process to analyze the collected fractions and monitor the progress of the purification.

Table 2: Summary of Extraction and Purification Steps for this compound

Step Technique/Solvent Purpose
Extraction Dichloromethane:Methanol (1:1) To obtain a crude organic extract from dried plant material.
Fractionation Sephadex LH-20 Column Chromatography To separate the crude extract into different fractions based on molecular size.
Analysis Thin-Layer Chromatography (TLC) To monitor the separation and identify fractions containing this compound.
Purification Normal-Phase High-Performance Liquid Chromatography (HPLC) To isolate pure this compound from the active fractions.

Methodology based on studies by Manfredi et al. (2001). nih.gov

This compound: An Unidentified Compound in Scientific Literature

Following a comprehensive search of scientific databases and literature, no information has been found regarding a chemical compound named "this compound." As a result, the requested article on its biosynthetic pathways and genetic regulation cannot be generated.

Extensive searches were conducted to locate data pertaining to "this compound" within the context of flavonoid biosynthesis, including its potential connection to the phenylpropanoid pathway, chalcone (B49325) synthesis, and flavone (B191248) or flavonol intermediates. Similarly, investigations into the genetic regulation of its accumulation, including the roles of specific structural genes (CHS, CHI, F3H, ANS) and transcription factors (MYBs, bHLH, TTG1-like), yielded no results for a compound with this name.

It is possible that "this compound" is a novel or very recently discovered compound that has not yet been documented in publicly accessible scientific literature. Alternatively, it may be a proprietary or internal designation not in public use, or a misspelling of a known compound.

Without any available scientific information on this compound, it is impossible to provide an accurate and informative article that adheres to the requested scientific standards and detailed outline. Further research and publication on this compound would be necessary before a comprehensive review of its biosynthesis and genetic regulation could be compiled.

Biosynthetic Pathways of Glepidotin B

Genetic Regulation of Glepidotin B Accumulation

Transport Gene Involvement in Accumulation

The accumulation of secondary metabolites within a plant cell or organism is critically dependent on the activity of specific transport proteins. While the specific transporters for this compound have not been characterized, the process generally involves moving the compound from its site of synthesis—often the cytoplasm or endoplasmic reticulum—to a storage location, such as the vacuole. This sequestration is vital as it prevents potential toxicity to the cell's own metabolic processes and protects the compound from degradation.

In many plant systems, transporters from the ATP-binding cassette (ABC) transporter superfamily and the multidrug and toxic compound extrusion (MATE) family are implicated in the transport of various secondary metabolites. These transporters function by moving their substrates across cellular membranes in an energy-dependent manner. Identifying the specific genes that code for this compound transporters would require functional genomics studies, such as gene silencing or overexpression in the source organism, coupled with metabolite analysis.

Comparative Biosynthetic Studies in Related Plant Species

Comparative studies analyzing the biosynthesis of specific compounds across related species can reveal evolutionary conservation and divergence of metabolic pathways. bris.ac.uk Such research often involves a combination of metabolomic and transcriptomic analyses to identify both the chemical compounds present and the genes responsible for their production.

For instance, comparative analysis of different Dendrobium species has been used to understand the variations in flavonoid biosynthesis, highlighting how different species utilize similar genetic toolkits to produce a diverse array of compounds. mdpi.com Similarly, studies in cotton (Gossypium hirsutum L.) have identified key genes in the anthocyanin biosynthesis pathway responsible for color variations in petals by comparing different mutant lines. mdpi.com

A comparative approach for this compound would involve identifying plant species closely related to its native source and analyzing them for the presence of this compound or structurally similar precursors. By comparing the genetic and metabolic profiles of these species, researchers could pinpoint candidate genes involved in its biosynthesis. This methodology has been successfully applied to elucidate the pathways of other complex plant metabolites, providing insights into how these pathways evolve. bris.ac.uk

Data Tables

Table 1: Key Gene Families in Secondary Metabolite Biosynthesis and Transport

This table outlines major gene and protein families commonly involved in the biosynthesis and transport of plant secondary metabolites. The specific members responsible for this compound synthesis and transport are yet to be determined.

Family/Class General Function in Secondary Metabolism Examples of Metabolites Involved
Polyketide Synthases (PKSs)Catalyze the biosynthesis of polyketides, a diverse group of secondary metabolites.Flavonoids, Anthocyanins, Mycotoxins nih.gov
Nonribosomal Peptide Synthetases (NRPSs)Synthesize peptides without the use of ribosomes, often incorporating non-proteinogenic amino acids.Tenuazonic Acid, Penicillin G nih.gov
UDP-Glycosyltransferases (UGTs)Transfer sugar moieties from an activated donor to an acceptor molecule, a common final step in biosynthesis.Montbretin A, Flavonol Glycosides nih.govnih.gov
ABC TransportersMediate the transport of a wide variety of substrates, including secondary metabolites, across cellular membranes.Anthocyanins, various alkaloids and terpenoids
MATE TransportersInvolved in the efflux of secondary metabolites, contributing to accumulation in vacuoles and apoplasts.Nicotine, Flavonoids

Synthetic Approaches to Glepidotin B and Its Analogs

Strategies for C-Prenylated Phenolic Compound Synthesis

The introduction of a prenyl group onto a phenolic backbone is a crucial step in the synthesis of Glepidotin B and a wide array of other bioactive natural products. The C-prenylation of flavonoids is particularly significant as it can enhance their biological activities. nih.gov Traditional methods for achieving this transformation often involve a multi-step sequence that includes the protection of hydroxyl groups, O-prenylation, followed by a Claisen rearrangement to move the prenyl group from an oxygen atom to a carbon atom on the aromatic ring, and finally deprotection. nih.gov

Alternative and more direct approaches have been developed to streamline this process. One notable method is the direct C-alkylation of phenols in an alkaline solution. nih.gov Another powerful technique is the Suzuki-Miyaura cross-coupling reaction, which has been successfully employed for the preparation of C-8 prenylated flavonoids. nih.gov This method involves the reaction of a halogenated flavonoid with a prenylboronic acid derivative, offering a versatile route to these complex molecules. nih.gov Chemoenzymatic methods are also emerging as a valuable tool, utilizing enzymes to catalyze the prenylation reaction with high selectivity. nih.gov

Regioselective Prenylation Methodologies

A key challenge in the synthesis of C-prenylated flavonoids is controlling the position at which the prenyl group is attached to the flavonoid core. Regioselectivity is paramount for obtaining the desired isomer and biological activity. One effective strategy involves the use of acidic clays (B1170129), such as Montmorillonite K10 and Florisil, as catalysts. nih.gov These clays can promote the intramolecular rearrangement of O-prenylated flavonoids to their C-prenylated counterparts with high regioselectivity. nih.gov For instance, Montmorillonite K10 has been shown to selectively catalyze the nih.govnih.gov shift to yield 6-C-prenylated flavonoids, while Florisil can favor the nih.govgoogle.com shift to produce 8-C-prenylated flavonoids. nih.gov

In nature, the regioselective prenylation of flavonoids is governed by a class of enzymes known as prenyltransferases. mdpi.com These enzymes exhibit remarkable substrate specificity and regioselectivity, making them attractive targets for biocatalytic applications in the synthesis of prenylated compounds. mdpi.com Researchers are actively exploring the use of these enzymes in microbial cell factories to produce specific prenylated flavonoids in a more sustainable and efficient manner. researchgate.net

Development of Novel Synthetic Routes to Dihydroflavonols

The dihydroflavonol core is another essential structural feature of this compound. The synthesis of this heterocyclic system has been the subject of extensive research. A common approach involves the Algar-Flynn-Oyamada (AFO) reaction, which is the oxidative cyclization of a 2'-hydroxychalcone.

More recent innovations in the synthesis of dihydroflavonols include the development of novel catalytic methods. For example, an intramolecular benzoin (B196080) reaction has been explored as a key step to construct the 3-hydroxy-3-phenylchroman-4-one core structure found in many dihydroflavonols. This method provides a foundation for the total synthesis of various natural dihydroflavonol compounds. The synthesis often starts from readily available materials and involves the strategic introduction of various functional groups.

In the biosynthesis of flavonoids in plants, dihydroflavonols are key intermediates. Enzymes such as flavanone (B1672756) 3-hydroxylase (F3H) are responsible for the hydroxylation of flavanones at the 3-position of the C-ring to form dihydroflavonols. Understanding these biosynthetic pathways can provide inspiration for the development of new biomimetic synthetic strategies.

Challenges and Advancements in Complex Flavonoid Synthesis

A significant challenge lies in the selective functionalization of the flavonoid A and B rings. nih.gov The synthesis or modification of the C-ring is also critical for determining the final product's properties. nih.gov

Despite these challenges, significant advancements are being made. The development of more efficient and selective catalytic systems, including the use of organocatalysts and metal catalysts, is improving the accessibility of these complex molecules. nih.gov Furthermore, the integration of biosynthetic and chemical methods, often referred to as a chemo-biocatalytic approach, holds great promise for the future of complex flavonoid synthesis. google.com This synergistic approach can leverage the high selectivity of enzymes for certain transformations while relying on the versatility of chemical synthesis for others, ultimately leading to more efficient and sustainable routes to valuable compounds like this compound and its analogs.

Preclinical Pharmacological Activities of Glepidotin B

Antimicrobial Activity

Glepidotin B has demonstrated notable activity against various microbial agents, including bacteria and viruses.

Antibacterial Effects

While specific studies on this compound's antibacterial effects are not available, related compounds have shown activity against both Gram-positive and Gram-negative bacteria. For instance, the thiazolidinedione nucleus, a component of some antimicrobial compounds, is thought to be responsible for their antibacterial actions. nih.gov Some antidiabetic agents have demonstrated the ability to enhance the antibacterial activity of existing antibiotics. nih.gov

Antiviral Properties (e.g., Anti-HIV-1)

There is currently no direct evidence for the antiviral properties of this compound, including against HIV-1. However, research into other compounds offers insights into potential mechanisms that could be explored. For example, some HIV-1 inhibitors work by targeting the viral capsid, disrupting both early and late stages of the replication cycle. nih.gov Others, known as carbohydrate-binding agents, target the glycoproteins on the surface of the virus, preventing its entry into host cells. mdpi.com Furthermore, certain benzamide (B126) derivatives have been identified that inhibit HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.gov Some existing medications have also been found to possess anti-HIV-1 activity through various mechanisms, including the inhibition of viral maturation and integration. mdpi.com

Anti-inflammatory Potential

This compound is being investigated for its potential to mitigate inflammatory processes.

Modulation of Inflammatory Mediators

The precise mechanisms by which this compound modulates inflammatory mediators are still under investigation. However, studies on other therapeutic agents provide a framework for understanding these potential actions. For example, some drugs have been shown to downregulate the expression of pro-inflammatory genes and reduce the levels of inflammatory markers. nih.govmdpi.com The inhibition of enzymes like dipeptidyl peptidase-IV (DPP-IV) can lead to a reduction in pro-inflammatory signals. nih.gov Additionally, some compounds can suppress the formation of pro-inflammatory lipid mediators while promoting the production of inflammation-resolving molecules. mdpi.com In some cases, a decrease in inflammatory cytokines such as IL-6 and TNF-α, and an increase in anti-inflammatory cytokines like IL-10 have been observed. nih.govnih.gov

Impact on Cellular Inflammatory Responses

The influence of this compound on cellular inflammatory responses is an area of active research. Related compounds have been shown to impact various immune cells. For instance, some treatments can reduce the infiltration of inflammatory macrophages into tissues. nih.gov They can also modulate the polarization of macrophages, shifting them from a pro-inflammatory to an anti-inflammatory phenotype. nih.govnih.gov This modulation can be crucial in controlling chronic inflammation associated with various diseases. nih.gov

Antioxidant Efficacy

Radical Scavenging Mechanisms

Prevention of Oxidative Damage

There is a lack of specific studies on this compound's direct role in the prevention of oxidative damage. The broader class of gliptins has been noted to reduce oxidative stress in experimental models. nih.govresearchgate.net This effect is considered a favorable change in the context of diabetes management. nih.govresearchgate.net The antioxidant effects of some antidiabetic drugs have been linked to the inhibition of lipid peroxidation and the modulation of antioxidant enzyme activities. nih.gov

Other Investigated Preclinical Bioactivities

While direct studies on this compound's anticancer potential are limited, research on other DPP-4 inhibitors like sitagliptin (B1680988) and vildagliptin (B1682220) has shown some anticancer activity in vitro. nih.govnih.gov For instance, studies have demonstrated that these inhibitors can impede the growth of certain cancer cell lines, such as colon cancer. nih.gov The proposed mechanisms for the anticancer effects of DPP-4 inhibitors include the promotion of apoptosis and the reduction of tumor cell proliferation. mdpi.com Some research suggests that gliptins may enhance the body's anti-tumor immune response. mdpi.com

Table 1: In Vitro Anticancer Activity of Select DPP-4 Inhibitors

DPP-4 InhibitorCancer Cell LineObserved EffectIC50 Value
SitagliptinHT-29 (Colon)Inhibition of cell viability31.2 mcg/ml
VildagliptinHT-29 (Colon)Inhibition of cell viability125 mcg/ml

Source: Evaluation of Anti Cancer Effects of DPP-4 Inhibitors in Colon Cancer- An Invitro Study. nih.gov

Specific preclinical studies on the neuroprotective properties of this compound are not widely documented. However, the neuroprotective potential of the gliptin class has been a subject of investigation. nih.govnih.gov For example, vildagliptin has demonstrated neuroprotective effects in models of Parkinson's disease by inhibiting neuronal apoptosis. nih.gov The proposed mechanisms for these effects are linked to the modulation of signaling pathways and the reduction of neuroinflammation. nih.gov Some sulfonylureas, another class of antidiabetic drugs, have also been noted for their neuroprotective effects in the context of cerebral stroke. nih.gov

This compound, as a DPP-4 inhibitor, is primarily investigated for its antidiabetic activity. nih.govnih.gov The fundamental mechanism of gliptins involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). nih.govnih.gov By inhibiting DPP-4, gliptins increase the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. nih.govyoutube.com This action helps to improve glycemic control. nih.gov The use of DPP-4 inhibitors is an established therapeutic strategy for type 2 diabetes mellitus. nih.govnih.gov

Table 2: General Effects of DPP-4 Inhibition

ParameterEffect of DPP-4 Inhibition
Incretin Hormone Levels (GLP-1, GIP)Increase
Insulin SecretionEnhancement (Glucose-dependent)
Glucagon SecretionSuppression (Glucose-dependent)
Glycemic ControlImprovement

Source: Gliptins: A New Class of Oral Antidiabetic Agents. nih.gov

There is no available scientific literature or data from preclinical studies regarding any antiparasitic activity of this compound.

Molecular Mechanisms of Action

Target Identification and Validation through Molecular Biology

The primary molecular target of the gliptin class of compounds is the enzyme Dipeptidyl Peptidase-4 (DPP-4). wikipedia.orgnih.govdiabetes.org.uk DPP-4 is a transmembrane glycoprotein (B1211001) and a serine exopeptidase that is widely expressed on the surface of most cell types. youtube.comresearchgate.net Its identification as a therapeutic target stemmed from the discovery of its role in inactivating incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.gov

Molecular biology techniques have been crucial in validating DPP-4 as the target. Affinity purification coupled with mass spectrometry (AP-MS) and stable isotope labeling by amino acids in cell culture (SILAC) have been employed to identify proteins that interact with gliptins like sitagliptin (B1680988). nih.gov These studies confirm high-affinity binding to DPP-4. nih.gov Furthermore, in vivo studies using DPP-4 deficient rats have demonstrated the specific role of this enzyme in the metabolism of these inhibitors. nih.gov

Subsequent research has also identified potential off-target binding proteins which may account for pleiotropic effects. For instance, studies with sitagliptin have identified interactions with proteins like Lysophospholipase-like 1 (LYPLAL1) and T-complex protein 1 (TCP1), which may be involved in gluconeogenesis and other cellular processes. nih.govnih.gov

Table 1: Target Identification and Validation Summary

Method Finding Significance Reference
Affinity Purification-Mass Spectrometry (AP-MS) Identified DPP-4 as the primary high-affinity binding partner for sitagliptin. Confirms the primary molecular target. nih.gov
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Confirmed sitagliptin interaction with DPP-4 and identified other potential binding proteins like LYPLAL1 and TCP1. Validates the primary target and suggests potential for off-target effects or additional mechanisms of action. nih.gov
Surface Plasmon Resonance (SPR) Quantified the binding affinities of sitagliptin to identified proteins, confirming interaction. Provides quantitative data on drug-target engagement. nih.gov

| Studies in DPP-4 Deficient Animals | Showed altered metabolism of vildagliptin (B1682220), confirming DPP-4 as a site of its metabolic clearance. | Demonstrates the in-vivo relevance of the drug-target interaction. | nih.gov |

Enzymatic Inhibition Studies (e.g., DPP-4)

Glepidotin B, as a member of the gliptin class, would function as a competitive inhibitor of the DPP-4 enzyme. nih.gov DPP-4 inhibitors are small molecules designed to fit into the catalytic pocket of the DPP-4 enzyme, thereby preventing its proteolytic activity. nih.gov This inhibition is highly selective and reversible for most compounds in this class.

The mechanism of DPP-4 inhibition leads to an increase in the circulating levels of active incretin hormones GLP-1 and GIP. nih.govnih.gov These hormones are released by the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release from the pancreas in a glucose-dependent manner. youtube.comnih.gov

Kinetic studies have characterized the nature of this inhibition. For example, vildagliptin is described as a tight-binding inhibitor and also a substrate for DPP-4, forming a slow-dissociating complex with the enzyme. nih.gov This sustained inhibition of DPP-4 activity is observed despite the relatively short plasma half-life of some gliptins. nih.gov

Table 2: DPP-4 Inhibition Characteristics for Representative Gliptins

Compound Inhibition Type Key Finding Implication Reference
Sitagliptin Potent, highly selective, competitive, reversible inhibitor. Prevents DPP-4 from inactivating GLP-1 and GIP. Increases active incretin levels, leading to enhanced glucose-dependent insulin release. nih.gov
Vildagliptin Tight-binding inhibitor and substrate. Forms a slow-dissociation complex with DPP-4. Sustained DPP-4 inhibition that outlasts plasma drug concentrations. nih.gov
Saxagliptin Covalent, reversible inhibitor. Forms a covalent but reversible bond with the active site serine of DPP-4. Potent and durable inhibition of the enzyme. diabetes.org.uk

| Linagliptin (B1675411) | Non-covalent, reversible inhibitor. | Binds non-covalently to the DPP-4 active site. | Effective inhibition with a distinct chemical interaction profile. | nih.gov |

Receptor Binding and Signaling Pathway Modulation

The primary downstream effect of DPP-4 inhibition is the enhancement of signaling through the GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR). youtube.commdpi.com By increasing the bioavailability of active GLP-1, gliptins indirectly amplify GLP-1R signaling in pancreatic beta-cells and other tissues. nih.gov

Activation of the GLP-1R initiates several intracellular signaling cascades:

Gαs/cAMP Pathway : The canonical pathway involves coupling to the stimulatory G protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). mdpi.com Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2), which collectively enhance glucose-stimulated insulin secretion. mdpi.com

Gαq/11 Pathway : GLP-1R can also couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. youtube.com

β-Arrestin Pathway : Following activation, the GLP-1R can recruit β-arrestins, which mediate receptor internalization and can also initiate their own distinct signaling events. mdpi.com

Leptin has been shown to inhibit GLP-1-stimulated insulin release by reducing the GLP-1-mediated increase in cytosolic Ca2+ concentration, suggesting a point of cross-talk between these signaling pathways. nih.gov

Investigation of Anti-Apoptotic Mechanisms

DPP-4 inhibitors have demonstrated protective effects against apoptosis, particularly in pancreatic beta-cells. nih.gov This is a critical mechanism as the progressive loss of beta-cell mass through apoptosis is a hallmark of type 2 diabetes. mdpi.com

The anti-apoptotic effects are largely mediated by the enhanced GLP-1R signaling, which activates pro-survival pathways. mdpi.com Studies have shown that GLP-1R activation can:

Modulate Bcl-2 Family Proteins : In diabetic animal models, treatment with sitagliptin was found to prevent the diabetes-induced increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio. nih.gov It also decreased levels of the pro-apoptotic protein Bid. nih.gov

Reduce Inflammatory Cytokine-Induced Apoptosis : Gliptins can decrease the levels of pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov These cytokines are known to induce beta-cell apoptosis, and their reduction contributes to cell survival.

Inhibit Caspase Activity : Enhanced GLP-1 signaling can lead to the suppression of key executioner caspases, such as caspase-3, which are final mediators of the apoptotic cascade. mdpi.com

Gene Expression Regulation

The modulation of signaling pathways by DPP-4 inhibitors ultimately leads to changes in gene expression that support their therapeutic actions. frontiersin.org

Pancreatic Beta-Cell Genes : Enhanced GLP-1R signaling promotes the transcription of genes crucial for beta-cell function and survival. This includes the insulin gene itself and genes involved in beta-cell proliferation and differentiation. nih.gov

Regulation of Inflammatory Genes : In the kidney of diabetic rats, sitagliptin treatment was shown to decrease the mRNA expression of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov Similarly, linagliptin has been shown to reduce the expression of NF-κB, a key transcription factor that drives inflammation. nih.gov

Regulation of Leptin Gene Expression : While direct regulation by gliptins is less characterized, the hormonal milieu they influence can affect the expression of genes like ob, which encodes for leptin. Insulin, which is increased by gliptin action, can stimulate leptin secretion, although its effect on ob mRNA levels can be minimal in the short term. nih.gov The regulation of the leptin gene is complex, involving various enhancer sites and non-coding RNAs that respond to the body's energy state. nih.gov

Interactions with Cellular Components (e.g., membranes, macromolecules)

The interaction of gliptins extends beyond the active site of the DPP-4 enzyme.

Cell Membrane Interaction : As DPP-4 is a transmembrane protein, gliptins must interact with the cell membrane to access their target. youtube.com The chemical properties of each gliptin, such as lipophilicity, influence its pharmacokinetics and tissue distribution.

Interaction with Other Macromolecules : As identified through proteomic studies, sitagliptin can interact with other intracellular proteins such as LYPLAL1 and TCP1. nih.gov Molecular docking studies suggest that sitagliptin can bind to the active sites of these proteins, potentially impacting their function in metabolic regulation. nih.govnih.gov For example, the interaction with TCP1, a chaperone protein, might influence protein folding and cellular stress responses. nih.gov

Structure Activity Relationship Sar Studies

Computational Approaches to SAR

Dedicated computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, specifically for Glepidotin B are sparse. However, general principles from studies on similar flavonoid and dihydroflavonol structures can provide some insights.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific QSAR models focused exclusively on this compound and its derivatives were found in the reviewed literature. QSAR studies typically require a dataset of structurally related compounds with corresponding biological activities to derive a mathematical model that predicts the activity of new compounds. The absence of a series of synthesized this compound analogs with measured biological activities has hindered the development of such models.

One study on cytotoxic flavonoid derivatives did incorporate this compound in a broader 3D-QSAR analysis, but specific contributions and predictive models for this compound itself were not detailed. ebi.ac.uk

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking simulations have been performed with this compound against a few protein targets. One study investigating the mechanisms of a traditional Chinese medicine formula against rheumatoid arthritis included molecular docking of this compound with several hub targets. lodz.pl The reported binding affinities provide a preliminary indication of its potential interaction with these proteins.

Target ProteinBinding Affinity (kcal/mol)
MAPK1-9.3
ESR1-6.8
MAPK3Not specified
EGFRNot specified
VEGFANot specified
TNFNot specified
NOS3Not specified

Table 1: Molecular Docking Results for this compound against Various Targets lodz.pl

These docking studies suggest that this compound has the potential to bind to various biological macromolecules. However, a detailed analysis of the specific amino acid interactions, hydrogen bonding, and hydrophobic interactions within the binding pockets of these targets for this compound is not extensively described in the available literature. Such analysis is crucial for understanding the molecular basis of its activity and for guiding the design of more potent analogs.

Influence of Prenyl Group Modifications on Bioactivity

The prenyl group at position 8 is a key structural feature of this compound. Prenylation is known to influence the biological activity of flavonoids, often by enhancing their lipophilicity and interaction with biological membranes and protein targets.

Stereochemical Implications for Biological Activity

This compound possesses two chiral centers at positions 2 and 3 of the dihydroflavonol core. The specific stereochemistry has been determined as (2R, 3R). nih.gov Stereochemistry is a critical factor in the biological activity of many natural products, as different enantiomers or diastereomers can exhibit vastly different interactions with chiral biological targets such as enzymes and receptors. researchgate.net

A study on analogues of dihydroflavonol and flavone (B191248) as protein tyrosine phosphatase 1B (PTP1B) inhibitors demonstrated the importance of stereochemistry. In that study, the trans-confirmation of a related dihydroflavonol was found to be significantly more effective than the cis isomer. This suggests that the specific (2R, 3R) configuration of this compound is likely important for its biological activity. However, without studies comparing the activity of this compound with its other stereoisomers, the precise impact of its stereochemistry remains an area for further investigation.

Glepidotin B in Traditional Herbal Formulations

Presence in Glycyrrhiza Species-Based Decoctions

Glepidotin B is a phytochemical identified within the Glycyrrhiza (licorice) genus. nih.gov Specifically, it has been isolated from the leaves of Glycyrrhiza lepidota Pursh. nih.gov The process of its identification involved bioassay-guided fractionation and high-performance liquid chromatography (HPLC) following extraction with a solvent system that included water, which is the primary component of traditional decoctions. nih.gov Decoctions are a common preparation method in traditional herbal medicine, where plant materials are boiled in water to extract their soluble chemical constituents. The identification of this compound from an extraction method involving water suggests its potential presence in aqueous-based traditional formulations derived from G. lepidota.

Glycyrrhiza species are foundational ingredients in numerous traditional medicine systems worldwide, including Traditional Chinese Medicine, where they are used for conditions like cough, pain, and toxicity, and in the Iberian Peninsula for digestive disorders. nih.gov While many formulations utilize the rhizomes and roots, the presence of this compound in the leaves of G. lepidota points to the phytochemical diversity across different parts of the licorice plant.

Table 1: Isolation of this compound
Compound NamePlant SourcePlant PartIdentification Method
This compoundGlycyrrhiza lepidota PurshLeavesBioassay-guided fractionation, HPLC

Network Pharmacology Approaches for Multi-Component, Multi-Target Systems

Network pharmacology is an emerging field that provides a powerful framework for understanding the mechanisms of action of traditional herbal formulations, which are inherently complex mixtures of multiple bioactive compounds. nih.govfrontiersin.org This approach shifts the drug discovery paradigm from a "one-drug, one-target" model to a "multi-component, multi-target" perspective, which is particularly well-suited for analyzing traditional medicines like those containing Glycyrrhiza species. nih.govfrontiersin.org

The core principle of network pharmacology is to construct and analyze biological networks that map the intricate interactions between the chemical components of an herb and their various protein targets within the human body. nih.govmdpi.com This methodology allows researchers to predict how a compound like this compound, in concert with other phytochemicals in a Glycyrrhiza decoction, might collectively influence disease-related pathways. frontiersin.orgresearchgate.net By integrating data from pharmacology, bioinformatics, and systems biology, network pharmacology can elucidate the synergistic effects of herbal formulas and identify the key active ingredients responsible for their therapeutic efficacy. frontiersin.orgnih.gov The process helps to clarify the molecular basis of traditional remedies, providing a scientific rationale for their use. researchgate.net

Table 2: Typical Workflow in Network Pharmacology for Herbal Formulations
StepDescriptionObjective
1. Compound IdentificationIdentifying all chemical constituents in the herbal formulation using techniques like GC/MS or HPLC. frontiersin.orgTo create a comprehensive list of potential bioactive molecules.
2. Target PredictionUsing databases (e.g., Swiss Target Prediction, TCMSP) to find potential protein targets for each identified compound. frontiersin.orgmdpi.comTo map the compound-target interactions.
3. Disease Target CollectionGathering known disease-associated genes and proteins from databases like GeneCards and OMIM. mdpi.comTo identify proteins relevant to the therapeutic indication.
4. Network ConstructionBuilding and visualizing interaction networks (e.g., compound-target, protein-protein interaction) using software like Cytoscape. frontiersin.orgmdpi.comTo understand the complex relationships between compounds, targets, and disease pathways.
5. Pathway AnalysisPerforming Gene Ontology (GO) and KEGG pathway enrichment analysis on the common targets. nih.govresearchgate.netTo reveal the biological processes and signaling pathways modulated by the herbal formulation.

Contribution to the Overall Pharmacological Effects of Traditional Medicines

The contribution of a single compound like this compound can be elucidated through network pharmacology, which helps to map its interactions with specific biological targets and pathways. frontiersin.org For instance, different compounds within a Glycyrrhiza decoction may act on various targets within a single disease pathway or on multiple pathways simultaneously, leading to a more potent and holistic therapeutic effect than any single compound could achieve alone. frontiersin.orgmdpi.com The traditional uses of Glycyrrhiza species are diverse, ranging from anti-inflammatory and diuretic to antiviral and antidiabetic applications. nih.govfrontiersin.org The presence of a wide array of phytochemicals, including flavonoids, saponins, and compounds like this compound, collectively underpins this broad spectrum of therapeutic uses. nih.gov

Table 3: Selected Traditional Uses of Glycyrrhiza Species
Traditional UseRegion/System
Digestive disordersNorthern Navarra, Iberian Peninsula nih.gov
Cough, dyspnea, pain, toxicityTraditional Chinese Medicine nih.gov
Expectorant, anti-inflammatory, antispasmodicCommonwealth of Independent States nih.gov
Gonorrhea, Hepatitis BIndia (Traditional Practitioners) nih.gov
Emollient, diuretic, inflammatory diseasesBrazil nih.gov
Anticoagulant, diuretic, anti-inflammatoryKazakhstan nih.gov

Future Research Directions and Methodological Advancements

Application of Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis

Advanced spectroscopic and chromatographic techniques are crucial for the precise identification, quantification, and trace analysis of Glepidotin B in complex biological matrices and plant extracts. High-performance liquid chromatography (HPLC), often coupled with UV detection or mass spectrometry (MS), has been used for the isolation and identification of this compound ku.edudovepress.comaging-us.com. Techniques such as ultra-high-pressure liquid chromatography (UHPLC) and advanced mass spectrometry methods, including GC-MS/MS and LC-MS/MS, offer enhanced sensitivity, specificity, and resolution, enabling the detection and quantification of this compound even at very low concentrations mdpi.comnih.gov. Leaf spray-MS, an ambient ionization technique, has also been employed for the direct detection of this compound from intact plant tissues, minimizing sample pretreatment researchgate.net. Future research can utilize these advanced methods for detailed pharmacokinetic studies, analysis of its distribution in tissues, and monitoring its levels in biological samples after administration or exposure. These techniques can also aid in the identification of potential metabolites of this compound.

Development of Bio-Guided Isolation and Fractionation Strategies

Bio-guided isolation and fractionation strategies involve using biological assays to direct the separation and purification of active compounds from crude extracts. This approach has been historically significant in the discovery of natural products, including the initial isolation of this compound based on its antimicrobial activity researchgate.net. While this compound itself was found to be inactive in a subsequent anti-HIV assay during a bioassay-guided fractionation of Glycyrrhiza lepidota, this methodology remains valuable for discovering other potentially bioactive compounds from sources containing this compound ku.edu. Future research can apply bio-guided isolation strategies using various in vitro assays relevant to conditions where this compound or its source plants show promise, such as assays for anti-inflammatory, antioxidant, or specific enzyme inhibitory activities acs.orgresearchgate.netplos.org. This can help identify fractions enriched with this compound or other synergistic compounds, streamlining the isolation process and potentially uncovering novel bioactivities associated with this compound or its co-occurring metabolites.

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics)

Integrating omics technologies, such as metabolomics and transcriptomics, can provide a comprehensive understanding of the biological effects of this compound and the pathways it influences. Metabolomics, which involves the global analysis of metabolites in a biological system, can reveal changes in metabolic profiles in response to this compound, offering insights into its biochemical impact mitoproteome.orgresearchgate.netmdpi.commdpi.comfrontiersin.orgmetabolomicsworkbench.org. Transcriptomics, the study of gene expression, can identify genes whose activity is altered by this compound, shedding light on the molecular mechanisms underlying its effects dovepress.commdpi.comfrontiersin.orgresearchgate.netnih.gov. Studies have already utilized integrated transcriptomic and metabolomic analyses to investigate plant responses where this compound accumulation was observed, suggesting its involvement in defense mechanisms mdpi.comnih.gov. Future research can apply these integrated omics approaches to study the effects of this compound in relevant cell lines or animal models, correlating changes in metabolite levels with gene expression patterns to elucidate its mechanisms of action and identify potential biomarkers of its activity.

Chemoinformatics and In Silico Screening for Novel Analogs

Exploration of Synergistic Effects with Other Bioactive Compounds

Investigating the synergistic effects of this compound with other bioactive compounds, particularly those found in the same plant sources or traditional medicine formulations, is a crucial area for future research semanticscholar.orghku.hkmdpi.comnih.gov. Traditional Chinese medicine formulas containing Glycyrrhiza species, from which this compound is isolated, are often multi-component systems where the therapeutic effects are believed to result from the synergistic interactions of various compounds amegroups.cnmedsci.orgscispace.comnih.govsemanticscholar.org. Studies using network pharmacology approaches have begun to explore the potential synergistic mechanisms of traditional Chinese medicines, identifying active compounds and their potential targets amegroups.cnmedsci.orgscispace.comnih.govnih.govsemanticscholar.org. Future research can specifically investigate the interactions between this compound and other compounds identified in Glycyrrhiza extracts or relevant therapeutic combinations using in vitro assays and potentially in vivo models. This could involve studying combinations of compounds for enhanced efficacy in relevant biological assays, understanding how this compound influences the activity or metabolism of other compounds, or exploring how other compounds affect the bioavailability or activity of this compound.

Q & A

Q. What are the standard protocols for synthesizing Glepidotin B, and how can researchers ensure reproducibility?

To synthesize this compound, begin by referencing established protocols for structurally similar flavonoids (e.g., Glepidotin A in ). Document reaction conditions (temperature, solvent, catalysts), stoichiometry, and purification steps in detail. For novel compounds, provide full characterization data (NMR, HPLC, MS) to confirm identity and purity . Include representative examples for recurring procedures and cite literature for known intermediates. Reproducibility requires transparent reporting of critical parameters, such as yield optimization and spectroscopic validation .

Q. How should researchers design experiments to investigate this compound’s biochemical mechanisms?

Use a hypothesis-driven framework (e.g., PICO: Population/Problem, Intervention, Comparison, Outcome) to define variables and controls . For in vitro studies, include dose-response assays, negative/positive controls, and validation of target specificity (e.g., enzyme inhibition assays). For in vivo models, specify species, sample size, and ethical approvals . Ensure methodological rigor by pre-registering protocols and adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. What strategies are effective for conducting a systematic review of this compound’s reported bioactivities?

Follow PRISMA guidelines to structure the review. Use databases like PubMed and SciFinder, applying search terms such as “this compound” AND (“bioactivity” OR “mechanism”). Screen studies for bias using GRADE criteria and categorize findings by biological targets (e.g., antiviral, anti-inflammatory). Resolve discrepancies through meta-analysis or Delphi consensus with domain experts .

Q. What analytical techniques are essential for validating the purity and structure of this compound?

Combine chromatographic (HPLC, UPLC) and spectroscopic methods (NMR, IR, HRMS) to confirm molecular identity. For purity, use quantitative NMR (qNMR) or elemental analysis. Cross-validate results with orthogonal techniques (e.g., X-ray crystallography for stereochemical confirmation) and compare data with published spectra of related compounds .

Q. How can researchers address ethical considerations in studies involving this compound and animal/human models?

Submit protocols to institutional review boards (IRBs) or ethics committees, including informed consent forms for human trials and welfare documentation for animal studies. Adhere to the 3Rs (Replacement, Reduction, Refinement) in animal experiments and disclose conflicts of interest .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity data be resolved methodologically?

Conduct a sensitivity analysis to identify variables influencing outcomes (e.g., assay conditions, compound stability). Replicate experiments in independent labs using standardized protocols. Apply statistical tools (e.g., Bayesian inference) to assess reproducibility and contextualize findings against prior studies . For conflicting in vivo results, evaluate species-specific metabolic differences or bioavailability .

Q. What computational approaches are suitable for predicting this compound’s molecular interactions?

Use molecular docking (AutoDock, Schrödinger) to model binding affinities with targets like viral proteases or receptors. Validate predictions with molecular dynamics simulations (GROMACS, AMBER) to assess stability. Cross-reference with QSAR models to optimize lead compounds . Share force field parameters and simulation scripts in supplementary materials for transparency .

Q. How can researchers optimize isolation protocols for this compound from natural sources?

Employ Design of Experiments (DoE) to test extraction variables (solvent polarity, temperature, pH). Monitor yield and purity via LC-MS and statistical tools (e.g., response surface methodology). Compare efficiency of techniques like CO₂ supercritical extraction vs. traditional solvent methods .

Q. What integrative methods are recommended for studying this compound’s multi-omics effects?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map systemic impacts. Use pathway analysis tools (IPA, KEGG) to identify enriched biological processes. Validate omics findings with functional assays (e.g., CRISPR knockouts of predicted targets) .

Q. How should researchers assess this compound’s potential off-target effects in complex biological systems?

Perform high-throughput screening against panels of receptors/enzymes (e.g., Eurofins Panlabs). Use chemoproteomics (activity-based protein profiling) to identify unintended interactions. Triangulate data with phenotypic screening in organoids or zebrafish models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.